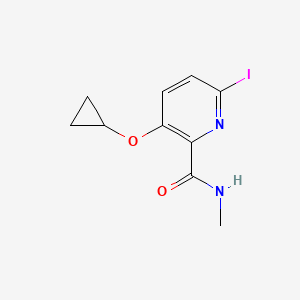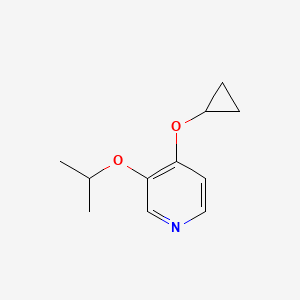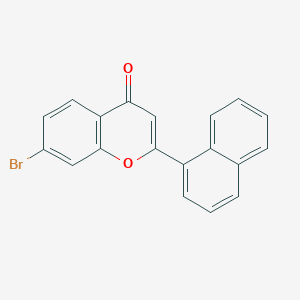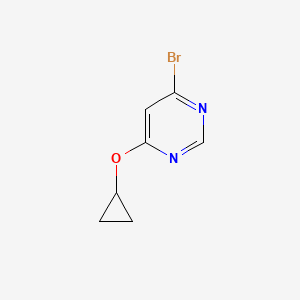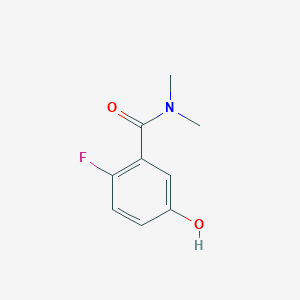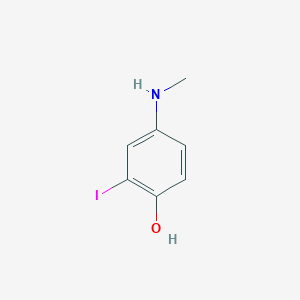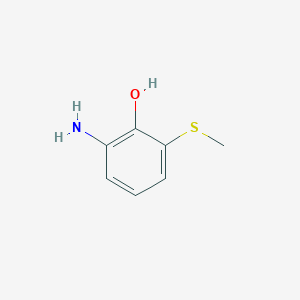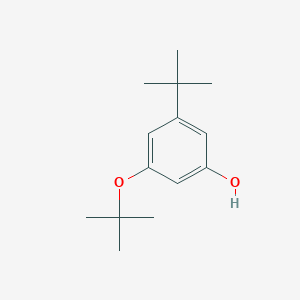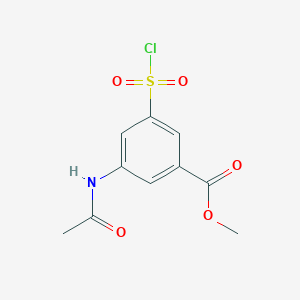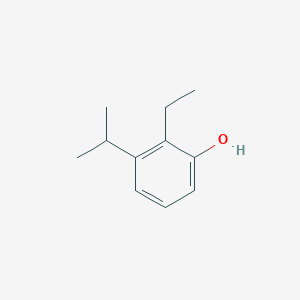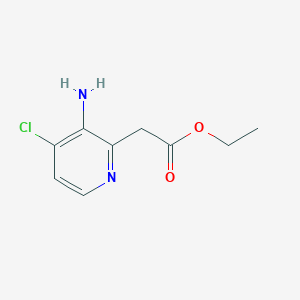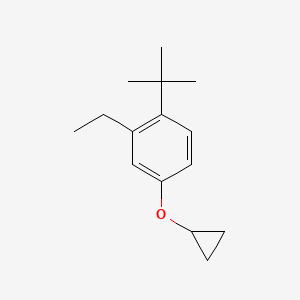
1-Tert-butyl-4-cyclopropoxy-2-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-4-cyclopropoxy-2-ethylbenzene is an organic compound with the molecular formula C15H22O and a molecular weight of 218.33 g/mol . This compound is characterized by a tert-butyl group, a cyclopropoxy group, and an ethyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Tert-butyl-4-cyclopropoxy-2-ethylbenzene involves several stepsThe reaction conditions typically involve the use of strong bases and specific catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Tert-butyl-4-cyclopropoxy-2-ethylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic substitution reactions are common, where the benzene ring undergoes substitution with different electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Tert-butyl-4-cyclopropoxy-2-ethylbenzene is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Tert-butyl-4-cyclopropoxy-2-ethylbenzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to modulate these targets, leading to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
1-Tert-butyl-4-cyclopropoxy-2-ethylbenzene can be compared with other similar compounds, such as:
1-Tert-butyl-4-ethylbenzene: Lacks the cyclopropoxy group, resulting in different chemical properties and reactivity.
1-Tert-butyl-2,3,4,5-tetramethylbenzene: Contains additional methyl groups, which alter its steric and electronic characteristics.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical behavior.
Properties
Molecular Formula |
C15H22O |
|---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
1-tert-butyl-4-cyclopropyloxy-2-ethylbenzene |
InChI |
InChI=1S/C15H22O/c1-5-11-10-13(16-12-6-7-12)8-9-14(11)15(2,3)4/h8-10,12H,5-7H2,1-4H3 |
InChI Key |
TWSLKFZQCAROOM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC2CC2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


